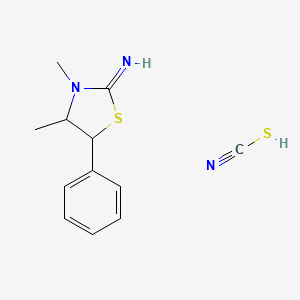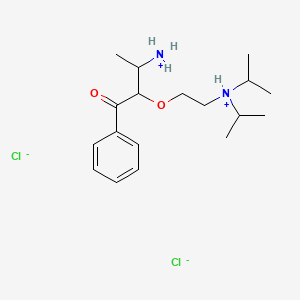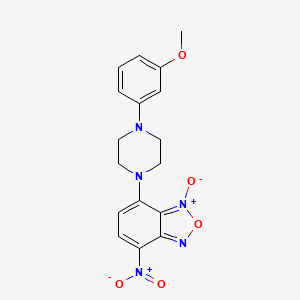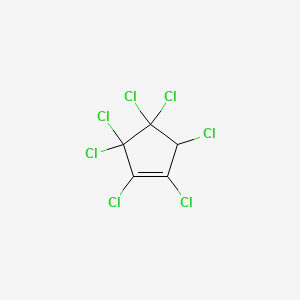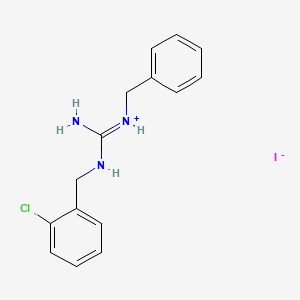
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide is a guanidine derivative known for its unique chemical structure and potential applications in various scientific fields. Guanidines are a class of compounds characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound, specifically, features a benzyl group and a 2-chlorobenzyl group attached to the guanidine core, with hydroiodide as the counterion.
Vorbereitungsmethoden
The synthesis of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: This method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Analyse Chemischer Reaktionen
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions, due to the presence of the benzyl and 2-chlorobenzyl groups.
Oxidation and Reduction: The guanidine core can participate in oxidation and reduction reactions, often involving common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Formation of Guanidines: The compound can be used as a precursor for the synthesis of other guanidine derivatives through reactions with various amines and guanylating agents.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine core’s high basicity allows it to form stable complexes with various biological molecules, influencing their function and activity . The compound’s benzyl and 2-chlorobenzyl groups further enhance its binding affinity and specificity towards certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide can be compared with other guanidine derivatives:
1-Benzyl-3-(2-chlorobenzyl)guanidine: Similar in structure but without the hydroiodide counterion, this compound exhibits different solubility and reactivity properties.
N,N′,N′′-Trisubstituted Guanidines: These compounds have additional substituents on the guanidine core, leading to variations in their chemical and biological activities.
Cyclic Guanidines: Compounds such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures, which confer unique properties and applications.
Eigenschaften
CAS-Nummer |
25709-20-0 |
|---|---|
Molekularformel |
C15H17ClIN3 |
Molekulargewicht |
401.67 g/mol |
IUPAC-Name |
[amino-[(2-chlorophenyl)methylamino]methylidene]-benzylazanium;iodide |
InChI |
InChI=1S/C15H16ClN3.HI/c16-14-9-5-4-8-13(14)11-19-15(17)18-10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H3,17,18,19);1H |
InChI-Schlüssel |
DAQHLQZNJKSWED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[NH+]=C(N)NCC2=CC=CC=C2Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



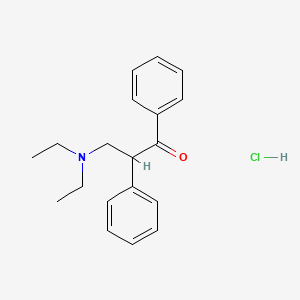


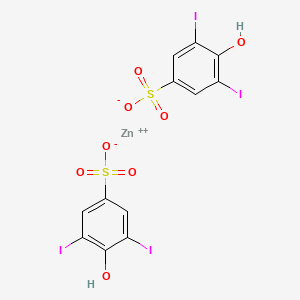
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)

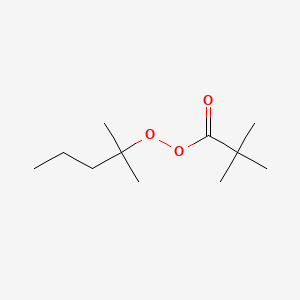
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
